2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole
Description
2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole is a complex organic compound that features a unique combination of heterocyclic structures
Properties
IUPAC Name |
2-[(3-bromoimidazo[1,2-a]pyrimidin-2-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN5O2S2/c15-12-10(17-13-16-4-1-5-19(12)13)7-23-14-18-9-6-8(20(21)22)2-3-11(9)24-14/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYOAUWTFLEQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyrimidine core. This can be achieved through a cyclization reaction involving 2-aminopyridine and α-bromoketones under specific conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter nitro groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethyl acetate or toluene .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the thioether and nitrobenzo[d]thiazole moieties.
5-Nitrobenzo[d]thiazole: Contains the nitrobenzo[d]thiazole structure but does not have the imidazo[1,2-a]pyrimidine core.
2-Aminopyridine Derivatives: These compounds are precursors in the synthesis of imidazo[1,2-a]pyrimidines and share some structural similarities
Uniqueness
The uniqueness of 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole lies in its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups:
- Imidazo[1,2-a]pyrimidine ring : Known for its role in various biological activities.
- Thioether linkage : Provides unique reactivity and binding properties.
- Nitro group : Often associated with antimicrobial and anticancer activities.
The molecular formula is , and it has a molecular weight of approximately 373.24 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The imidazo[1,2-a]pyrimidine moiety is known to inhibit specific enzymes that are crucial for cellular processes, particularly in cancer cells.
- Interference with Signal Transduction Pathways : The compound may disrupt key signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties : The nitro group is often linked to increased antimicrobial efficacy against various pathogens.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds containing the imidazo[1,2-a]pyrimidine structure. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values were reported to be around 15 µg/mL for S. aureus, suggesting strong antibacterial properties.
Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on cancer cell lines:
- Methodology : MCF-7 cells were treated with varying concentrations of the compound. Cell viability was assessed using an MTT assay.
- Results : A dose-dependent reduction in cell viability was observed, with significant effects noted at concentrations above 20 µM. Apoptotic markers were also elevated, indicating that the compound induces apoptosis in cancer cells.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties:
- Methodology : The compound was tested against a panel of bacterial strains using the broth microdilution method.
- Results : It exhibited potent antibacterial activity, particularly against methicillin-resistant S. aureus (MRSA), with an MIC of 10 µg/mL.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
